methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
Description
This compound features a quinazoline-2,4-dione core fused with a benzoate ester moiety, linked via a 3-phenyl-1,2,4-oxadiazole-methyl group. The benzoate ester enhances lipophilicity, influencing pharmacokinetic properties.
Properties
CAS No. |
1206989-90-3 |
|---|---|
Molecular Formula |
C25H18N4O5 |
Molecular Weight |
454.442 |
IUPAC Name |
methyl 2-[2,4-dioxo-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-3-yl]benzoate |
InChI |
InChI=1S/C25H18N4O5/c1-33-24(31)18-12-6-8-14-20(18)29-23(30)17-11-5-7-13-19(17)28(25(29)32)15-21-26-22(27-34-21)16-9-3-2-4-10-16/h2-14H,15H2,1H3 |
InChI Key |
HKUBTIMEKOFZDR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic molecule that incorporates both oxadiazole and quinazoline moieties. These structural features suggest potential biological activities based on the known properties of similar compounds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Features
The compound features:
- Oxadiazole Ring : Known for diverse biological activities including anticancer and antimicrobial effects.
- Quinazoline Moiety : Associated with various therapeutic effects, particularly in oncology.
Anticancer Activity
Research indicates that derivatives of oxadiazole and quinazoline exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound Type | Cell Lines Tested | IC50 Values (µM) |
|---|---|---|
| Quinazoline Derivatives | HeLa, CaCo-2 | 26 (9b), 33 (Erlotinib) |
| Oxadiazole Derivatives | CXF HT-29, GXF 251 | ~92.4 |
In a study involving novel 1,2,4-oxadiazole derivatives, it was found that several compounds exhibited moderate to strong cytotoxicity against a panel of cancer cell lines including human lung adenocarcinoma and breast cancer cells . The presence of the quinazoline moiety in methyl 2-(2,4-dioxo...) may enhance its antiproliferative activity due to synergistic effects.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been well documented. Compounds similar to methyl 2-(2,4-dioxo...) have demonstrated effectiveness against bacterial strains such as Xanthomonas oryzae and Rhizoctonia solani:
| Compound | Target Pathogen | EC50 Values (µg/mL) |
|---|---|---|
| Oxadiazole Derivatives | Xanthomonas oryzae pv. oryzae | 19.44 - 36.25 |
| Quinazoline Derivatives | Various Bacteria | Varies |
In particular, certain derivatives have shown superior activity compared to traditional antibiotics . The dual functionality of the compound may provide a broad spectrum of antimicrobial action.
The biological activities of methyl 2-(2,4-dioxo...) can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as Histone Deacetylases (HDAC), which play a role in cancer progression .
- Disruption of Cellular Processes : The oxadiazole ring can interfere with cellular signaling pathways critical for tumor growth and survival.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis in pathogens.
Study on Anticancer Properties
In a recent study focusing on the synthesis and evaluation of oxadiazole derivatives, researchers found that specific modifications to the quinazoline structure significantly enhanced anticancer activity against HeLa and CaCo-2 cell lines . The study highlighted the importance of substituent positioning on the phenyl group for optimizing biological activity.
Study on Antimicrobial Efficacy
Another investigation evaluated a series of oxadiazole derivatives for their antibacterial properties against agricultural pathogens. The results indicated that some compounds exhibited EC50 values significantly lower than those of established pesticides . This suggests potential applications in agricultural biopesticides.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- Study on MCF-7 Cells : The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that it possesses inhibitory effects against a range of bacterial and fungal strains.
| Microorganism | Inhibition Concentration |
|---|---|
| Staphylococcus aureus | 30 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 20 µg/mL |
Mechanistic Insights
The biological activity of methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate can be attributed to its ability to interact with specific molecular targets involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis and cell cycle regulation.
- Molecular Docking Studies : Computational studies suggest strong binding affinity to targets such as thymidylate synthase.
Case Study 1: Anticancer Efficacy
Objective : To evaluate the anticancer effects on MCF-7 cells.
Method : An MTT assay was employed to assess cell viability.
Results : The compound reduced cell viability significantly compared to control groups.
Case Study 2: Antimicrobial Efficacy
Objective : To test the efficacy against common pathogens.
Method : Agar diffusion method was utilized.
Results : Clear zones of inhibition were observed at tested concentrations against both bacterial and fungal strains.
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Families
Benzo[b][1,4]oxazin-4-yl Acetates ()
Compounds such as (3-(4-methoxyphenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (10f) share the 1,2,4-oxadiazole-methyl linker but replace the quinazoline-dione with a benzoxazine ring. Key differences include:
- Substituents : The methoxy group on the phenyl ring in 10f introduces electron-donating effects, contrasting with the unsubstituted phenyl in the target compound.
- Spectral Data : IR spectra of 10f show peaks at 1755 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (oxadiazole C=N), while quinazoline-dione would exhibit additional carbonyl stretches near 1680–1700 cm⁻¹ .
Benzimidazole-Triazole Hybrids ()
Compounds like 2-(4-(4-methyl-5-(2-(4-methylphenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)-phenyl)-5(6)-methyl-1H-benzimidazole differ in core structure (benzimidazole-triazole vs. Key distinctions:
- Bioactivity : Triazole-benzimidazoles are often explored for antimicrobial activity, whereas oxadiazole-quinazolines may target enzymes like kinases or phosphodiesterases.
- Synthetic Yield : The benzimidazole derivative is synthesized in 76% yield , comparable to oxadiazole-benzoxazine analogues (80% for 10f ).
Table 1: Comparative Data for Selected Analogues
Key Observations:
- Yield : Oxadiazole-linked compounds (e.g., 10f) exhibit high yields (~80%) due to efficient Cs₂CO₃-mediated alkylation , whereas triazole-benzimidazoles require multi-step syntheses with slightly lower yields.
- Thermal Stability : Melting points for oxadiazole derivatives (e.g., 113–114°C for 10f) suggest moderate stability, consistent with aromatic stacking interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of quinazolinone precursors, functionalization of the oxadiazole ring, and esterification of the benzoate group. Key steps include:
- Quinazolinone formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under reflux conditions in acetic acid .
- Oxadiazole coupling : Reaction of the quinazolinone intermediate with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde via nucleophilic substitution or Mitsunobu reaction .
- Esterification : Use of methanol and acid catalysts (e.g., H₂SO₄) to introduce the methyl benzoate group .
- Optimization : Ultrasound-assisted methods can enhance reaction rates and yields by improving molecular interactions .
Q. How is the compound characterized to confirm its structure?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm), oxadiazole methylene groups (δ 4.5–5.0 ppm), and ester carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O ester) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or structural impurities. Strategies include:
- Purity validation : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity before biological testing .
- Dose-response standardization : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-specific effects .
- Mechanistic studies : Combine enzyme inhibition assays (e.g., kinase profiling) with molecular docking to identify binding modes and validate target engagement .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets?
- Methodological Answer : Advanced techniques include:
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) for receptors/enzymes like EGFR or COX-2 .
- Fluorescence polarization assays : Measure competitive displacement of fluorescent ligands in real-time .
- In silico modeling : Use density functional theory (DFT) to predict electron distribution in the oxadiazole ring, which influences binding to hydrophobic enzyme pockets .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
- Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius plots to predict shelf-life under storage conditions .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the compound’s environmental impact?
- Methodological Answer : Follow ecotoxicological frameworks such as:
- OECD Test Guidelines : Conduct acute toxicity tests on Daphnia magna (48-hour EC₅₀) and algal growth inhibition assays (72-hour IC₅₀) .
- Bioaccumulation potential : Calculate logP values (e.g., using ChemDraw) and correlate with experimental octanol-water partition coefficients .
Q. What statistical approaches are suitable for analyzing contradictory SAR data across analogs?
- Methodological Answer :
- Multivariate analysis : Apply principal component analysis (PCA) to identify structural descriptors (e.g., Hammett σ values, molar refractivity) that correlate with activity .
- Machine learning : Train random forest models on datasets of analogs to predict activity cliffs and resolve outliers .
Specialized Applications
Q. How can the compound’s acidic/basic properties be determined for formulation studies?
- Methodological Answer : Use potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide (TBAH) as the titrant. Calculate pKa values from half-neutralization potentials (HNPs) .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
